2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine
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Overview
Description
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxyphenyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
- 2-Bromo-6-(3-(trifluoromethoxy)phenyl)benzene
Uniqueness
2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which can significantly influence its reactivity and properties. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules .
Properties
IUPAC Name |
2-bromo-6-[3-(trifluoromethoxy)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPCESVBEFFNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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